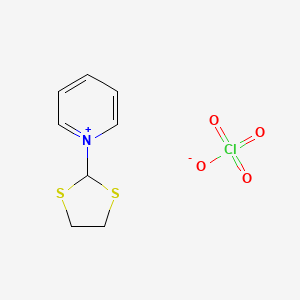
1-(1,3-Dithiolan-2-yl)pyridin-1-ium perchlorate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1,3-Dithiolan-2-yl)pyridin-1-ium perchlorate is a chemical compound known for its unique structure and properties It features a pyridinium ion attached to a 1,3-dithiolan ring, with a perchlorate anion
Preparation Methods
The synthesis of 1-(1,3-Dithiolan-2-yl)pyridin-1-ium perchlorate typically involves the reaction of pyridine with 1,3-dithiolane in the presence of a suitable oxidizing agent to form the pyridinium ion. The resulting product is then treated with perchloric acid to yield the perchlorate salt. The reaction conditions often require careful control of temperature and solvent to ensure high yield and purity .
Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes with optimizations for scale-up, such as continuous flow processes and the use of more efficient catalysts.
Chemical Reactions Analysis
1-(1,3-Dithiolan-2-yl)pyridin-1-ium perchlorate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the dithiolan ring to a thiol or disulfide, altering the compound’s properties.
Substitution: The pyridinium ion can participate in nucleophilic substitution reactions, where the nitrogen atom is replaced by other nucleophiles.
Common reagents for these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-(1,3-Dithiolan-2-yl)pyridin-1-ium perchlorate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfur-containing heterocycles.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and as a potential inhibitor of certain biological pathways.
Medicine: Research is ongoing into its potential use as a therapeutic agent, particularly in targeting diseases involving oxidative stress and inflammation.
Industry: It may be used in the development of new materials with specific electronic or catalytic properties.
Mechanism of Action
The mechanism by which 1-(1,3-Dithiolan-2-yl)pyridin-1-ium perchlorate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The dithiolan ring can form covalent bonds with thiol groups in proteins, potentially inhibiting their function. Additionally, the pyridinium ion can interact with nucleophilic sites in biological molecules, affecting their activity and stability .
Comparison with Similar Compounds
Similar compounds to 1-(1,3-Dithiolan-2-yl)pyridin-1-ium perchlorate include:
1-(1,3-Dithiolan-2-yl)benzene: This compound features a benzene ring instead of a pyridinium ion, leading to different chemical properties and reactivity.
1-(1,3-Dithiolan-2-yl)imidazole: The imidazole ring provides different electronic properties and potential biological activities compared to the pyridinium ion.
1-(1,3-Dithiolan-2-yl)pyrrole:
The uniqueness of this compound lies in its combination of a pyridinium ion and a dithiolan ring, which imparts distinct chemical and biological properties .
Properties
CAS No. |
91679-44-6 |
|---|---|
Molecular Formula |
C8H10ClNO4S2 |
Molecular Weight |
283.8 g/mol |
IUPAC Name |
1-(1,3-dithiolan-2-yl)pyridin-1-ium;perchlorate |
InChI |
InChI=1S/C8H10NS2.ClHO4/c1-2-4-9(5-3-1)8-10-6-7-11-8;2-1(3,4)5/h1-5,8H,6-7H2;(H,2,3,4,5)/q+1;/p-1 |
InChI Key |
SNBCAQKWTFJVGU-UHFFFAOYSA-M |
Canonical SMILES |
C1CSC(S1)[N+]2=CC=CC=C2.[O-]Cl(=O)(=O)=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


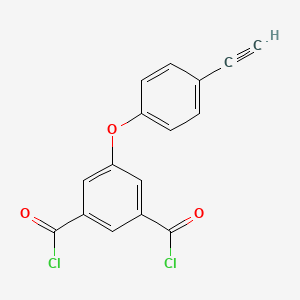
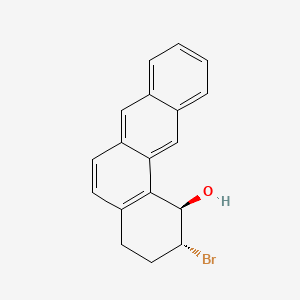
![5-({1-[5-Chloro-2-(2,4-dichlorophenoxy)phenyl]-1,3-bis(hexadecanoyloxy)propan-2-YL}oxy)-5-oxopentanoate](/img/structure/B14348553.png)
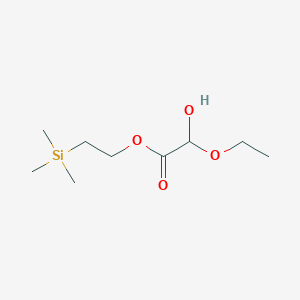
![acetic acid;N'-[(4-dodecylphenyl)methyl]ethane-1,2-diamine](/img/structure/B14348565.png)
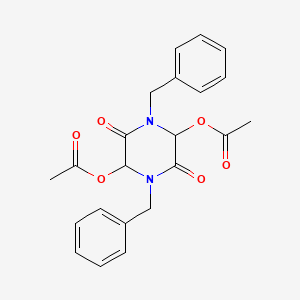
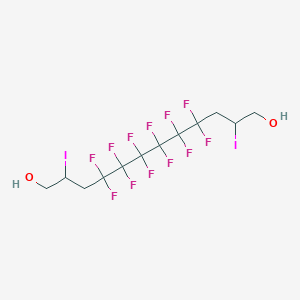
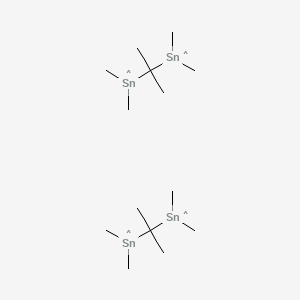
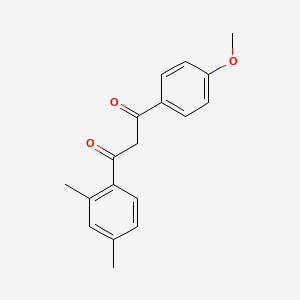
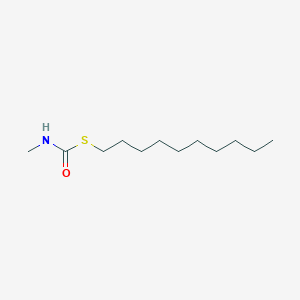
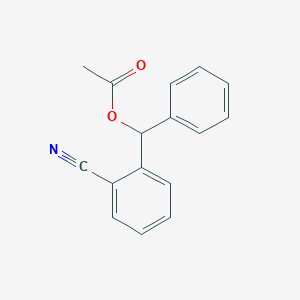
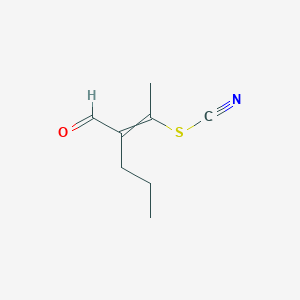
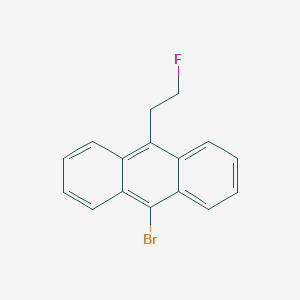
![N~1~,N~1~,N~3~,N~3~-Tetrakis[(oxiran-2-yl)methyl]cyclohexane-1,3-diamine](/img/structure/B14348611.png)
